2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride
Brand Name: Vulcanchem
CAS No.: 1357252-37-9
VCID: VC2701773
InChI: InChI=1S/C15H19NO2.ClH/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15;/h3-8,10,16H,2,9,11-12H2,1H3;1H
SMILES: CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl
Molecular Formula: C15H20ClNO2
Molecular Weight: 281.78 g/mol

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride

CAS No.: 1357252-37-9

Cat. No.: VC2701773

Molecular Formula: C15H20ClNO2

Molecular Weight: 281.78 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride - 1357252-37-9

Specification

CAS No. 1357252-37-9
Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
IUPAC Name 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C15H19NO2.ClH/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15;/h3-8,10,16H,2,9,11-12H2,1H3;1H
Standard InChI Key VWHQDNADTPFOMB-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl
Canonical SMILES CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl

Introduction

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride is a complex organic compound that integrates a furan moiety with an ethylphenoxy group and an ethanamine structure. Its molecular formula is C16H20ClN2O2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. This compound belongs to the class of phenoxyamines, which are of interest in various scientific research applications due to their unique chemical properties.

Synthesis

The synthesis of 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride typically involves multiple steps:

  • Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

  • Nucleophilic Substitution: The 4-ethylphenoxy halide is then reacted with 2-furylmethylamine under nucleophilic substitution conditions to form the desired ethanamine derivative.

  • Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Biological Activities and Applications

Research on similar compounds suggests that 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride may interact with various biological targets, potentially leading to therapeutic effects. Furan derivatives have shown promising biological activities, including antitumor and cytotoxic effects, which may be relevant for cancer therapy.

Potential Biological ActivityDescription
Antitumor ActivityInhibition of tumor growth in vitro
CytotoxicityPotential for cancer therapy

Comparison with Similar Compounds

2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Compound NameMolecular FormulaKey Features
N-(furan-2-ylmethyl)ethanamineC7H11NOLacks phenoxy group; simpler structure
4-EthylphenolC8H10OContains ethyl group; lacks furan and amine
2-EthylfuranC6H8OSimilar furan structure; lacks amine functionality

Future Research Directions

Future studies should focus on the detailed biological evaluation of 2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)ethanaminehydrochloride, exploring its potential as a pharmaceutical agent. This includes investigating its interactions with specific molecular targets and assessing its safety profile in various biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator